molecular formula C12H16N2O2 B4985713 N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide

N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide

Cat. No. B4985713
M. Wt: 220.27 g/mol
InChI Key: PSABMAFGBMDYHK-UHFFFAOYSA-N
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Description

N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide, also known as DMPD, is a chemical compound that has been widely used in scientific research for a variety of applications. DMPD is a derivative of 1,3-phenylenediamine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide involves the reaction of the compound with peroxynitrite. Peroxynitrite is a highly reactive species that can cause damage to various biomolecules, such as proteins, lipids, and DNA. N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide reacts with peroxynitrite to form a stable product, which prevents peroxynitrite from causing further damage.
Biochemical and Physiological Effects:
N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide has been shown to have various biochemical and physiological effects. For example, N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide has been shown to protect against peroxynitrite-induced damage in various cell types, including neurons and endothelial cells. Additionally, N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide has been shown to have anti-inflammatory effects, which may be mediated by its ability to scavenge peroxynitrite.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide in lab experiments is its high selectivity for peroxynitrite. N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide does not react with other reactive species, such as superoxide or hydrogen peroxide, which allows for the specific detection of peroxynitrite. Additionally, N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide is relatively easy to synthesize and purify, which makes it a cost-effective reagent for lab experiments. One of the limitations of using N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide is its low solubility in aqueous solutions, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the use of N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide in scientific research. One potential application is the use of N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide as a therapeutic agent for various diseases that are associated with peroxynitrite-induced damage, such as neurodegenerative diseases and cardiovascular diseases. Additionally, N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide could be used in the development of new diagnostic tools for the detection of peroxynitrite in vivo. Finally, further research is needed to fully understand the mechanism of action of N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide and its potential applications in various fields of research.
Conclusion:
In conclusion, N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide is a chemical compound that has been widely used in scientific research for various applications. The compound can be synthesized using various methods and has been shown to have high selectivity for peroxynitrite. N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide has various biochemical and physiological effects and has potential applications in the development of new therapeutic agents and diagnostic tools. Further research is needed to fully understand the mechanism of action of N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide and its potential applications in various fields of research.

Synthesis Methods

N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide can be synthesized using various methods, including the reaction of 4,6-dimethyl-1,3-phenylenediamine with acetic anhydride. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or phosphoric acid. The resulting product is then purified using various techniques, such as recrystallization or chromatography.

Scientific Research Applications

N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide has been widely used in scientific research for various applications. One of the primary applications of N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide is as a reagent for the detection of peroxynitrite, a reactive nitrogen species that is involved in various physiological and pathological processes. N,N'-(4,6-dimethyl-1,3-phenylene)diacetamide reacts with peroxynitrite to form a stable product that can be detected using various techniques, such as UV-Vis spectroscopy.

properties

IUPAC Name

N-(5-acetamido-2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c1-7-5-8(2)12(14-10(4)16)6-11(7)13-9(3)15/h5-6H,1-4H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSABMAFGBMDYHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-(4,6-Dimethyl-1,3-phenylene)diacetamide

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